molecular formula C16H26N4O2 B2946234 tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate CAS No. 1420871-35-7

tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2946234
CAS No.: 1420871-35-7
M. Wt: 306.41
InChI Key: WBUVTYKNXRYVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a methyl(pyrimidin-2-yl)amino methyl substituent at the 4-position. The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability.

Properties

IUPAC Name

tert-butyl 4-[[methyl(pyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-10-6-13(7-11-20)12-19(4)14-17-8-5-9-18-14/h5,8-9,13H,6-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUVTYKNXRYVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: The compound's versatility makes it valuable in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The following compounds share the tert-butyl piperidine-1-carboxylate core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Weight Key Substituent/Group Functional Impact Synthesis Yield (If Reported)
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate 269.38 Piperazine-linked pyrimidine Increased hydrogen-bonding capacity; enhanced solubility due to basic piperazine. 83%
tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate 278.34 Hydroxy(pyridin-2-yl)methyl Higher polarity and solubility; potential for intramolecular H-bonding. Not reported
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate 327.81 Chloro-methylpyrimidinyl ether Enhanced lipophilicity; electron-withdrawing Cl may improve metabolic stability. Not reported
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 272.34 Methoxy(methyl)carbamoyl Carbamoyl group introduces polarity; possible protease inhibition activity. Not reported
tert-Butyl 4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate 454.50 Trifluoromethanesulfonyloxy pyrimidine High electronegativity; potential for covalent binding or altered pharmacokinetics. Not reported

Physicochemical Properties

  • Solubility: The pyrimidine-containing compounds (e.g., , target compound) exhibit moderate solubility due to nitrogen-rich heterocycles. The hydroxy-substituted analog likely has higher aqueous solubility.
  • Stability :

    • Ether-linked substituents (e.g., ) may confer resistance to hydrolysis compared to ester or carbamate linkages.
    • The tert-butyl group universally enhances steric protection, delaying enzymatic degradation .

Biological Activity

tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H23N3O2
  • Molecular Weight : 263.36 g/mol
  • CAS Number : 939986-79-5

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may function as a kinase inhibitor, impacting pathways associated with cell proliferation and survival.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Kinase Inhibition Exhibits inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β).
Anticancer Properties Demonstrates selective cytotoxicity towards cancer cell lines, notably MDA-MB-231.
Neuroprotective Effects Shows potential neuroprotective properties in cellular models.
Anti-inflammatory Activity Reduces inflammatory markers in vitro and in vivo models.

Case Studies

  • Anticancer Activity
    • A study evaluated the compound's effects on breast cancer cell lines, revealing an IC50 value of 0.126 µM against MDA-MB-231 cells, indicating potent antiproliferative effects while exhibiting minimal toxicity towards normal cells (MCF10A) .
  • Neuroprotection
    • In a model of neurodegeneration, this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative diseases .
  • Inflammation Studies
    • The compound was tested in animal models for its anti-inflammatory effects, demonstrating significant reductions in pro-inflammatory cytokines and markers such as TNF-alpha and IL-6, indicating a promising avenue for treating inflammatory disorders .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step protocol:

  • Step 1: Start with tert-butyl piperidine-1-carboxylate derivatives (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) as the core scaffold .
  • Step 2: Introduce the pyrimidin-2-yl group via nucleophilic substitution or Buchwald-Hartwig coupling. For example, react with 2-chloropyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert conditions .
  • Step 3: Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (>95%) .
  • Critical Note: Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yields .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm regiochemistry of the pyrimidine ring (e.g., δ 8.3–8.6 ppm for pyrimidine protons in ¹H NMR) and tert-butyl group integrity (δ 1.4 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₇N₅O₂) with <2 ppm error .
  • X-ray Crystallography: Resolve ambiguous stereochemistry using SHELX software for refinement (space group, R-factor <0.05) .
  • HPLC-PDA: Monitor purity (>98%) with a C18 column (gradient: 10–90% acetonitrile/water) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Mitigate using:

  • Orthogonal Assays: Compare results from fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) .
  • Metabolic Stability Tests: Use liver microsomes (human/rat) to rule out rapid degradation as a confounding factor .
  • Structural Analogues: Synthesize derivatives (e.g., replacing tert-butyl with benzyl groups) to isolate structure-activity relationships (SAR) .
  • Statistical Validation: Apply ANOVA or Student’s t-test (p<0.05) to confirm reproducibility across ≥3 independent experiments .

Advanced: What experimental design principles optimize coupling reactions during synthesis?

Methodological Answer:
Key factors for efficient coupling:

  • Catalyst Screening: Test Pd₂(dba)₃, PdCl₂, or NiCl₂ with ligands (BINAP, DPPF) to minimize side reactions .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or toluene for Stille couplings .
  • Temperature Control: Monitor exothermic reactions via in-situ IR spectroscopy to prevent decomposition .
  • Workflow Example:
    • Pre-activate catalyst/ligand at 50°C for 15 min.
    • Add amine/pyrimidine precursors dropwise.
    • Quench with aqueous NH₄Cl and extract with DCM .

Advanced: How to evaluate the compound’s pharmacokinetic (PK) properties in preclinical studies?

Methodological Answer:
Design a tiered PK assessment:

  • In Vitro Assays:
    • Plasma protein binding: Use equilibrium dialysis (human/rat plasma) .
    • Metabolic stability: Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify parent compound via LC-MS/MS .
  • In Vivo Studies (Rodents):
    • Administer IV/PO doses (1–10 mg/kg).
    • Collect plasma samples at t=0.25, 0.5, 1, 2, 4, 8, 24h.
    • Calculate AUC, Cmax, t₁/₂ using non-compartmental analysis (WinNonlin®) .
  • Tissue Distribution: Perform QWBA (quantitative whole-body autoradiography) to assess brain permeability or renal clearance .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:
Combine molecular modeling and dynamics:

  • Docking Simulations: Use AutoDock Vina to screen against kinase domains (e.g., EGFR or CDK2). Prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations (GROMACS): Run 100 ns trajectories to evaluate binding stability (RMSD <2 Å) and hydrogen bond occupancy .
  • Pharmacophore Mapping: Align with known inhibitors (e.g., pyrimidine-based drugs) to identify critical residues (e.g., hinge-region interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.